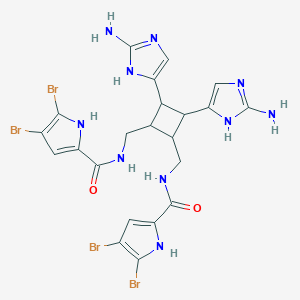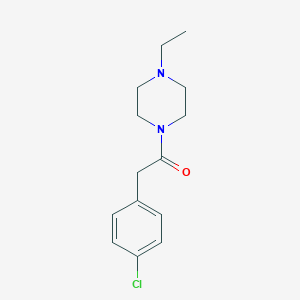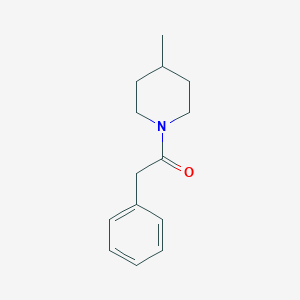
2,3-disulfanylpropane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-disulfanylpropane-1-sulfonate, also known as sodium 2,3-disulfanyl-1-propanesulfonate, is a chemical compound with the molecular formula C3H8O3S3. It is commonly used as a chelating agent due to its ability to form complexes with various heavy metals. This compound is related to dimercaprol, another well-known chelating agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-disulfanylpropane-1-sulfonate typically involves the reaction of 1,3-propane sultone with thiol-containing compounds under controlled conditions. The reaction is usually carried out in an organic solvent, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of microchannel reactors to ensure efficient mixing and reaction rates. The final product is obtained through freeze crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-disulfanylpropane-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hydrogen peroxide, resulting in the formation of disulfide bonds.
Reduction: It can be reduced back to its thiol form using reducing agents like dithiothreitol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides.
Major Products:
Oxidation Products: Disulfide derivatives.
Reduction Products: Thiol-containing compounds.
Substitution Products: Alkylated derivatives.
Applications De Recherche Scientifique
2,3-disulfanylpropane-1-sulfonate has a wide range of applications in scientific research:
Biology: Plays a role in studying oxidative stress and antioxidant defense mechanisms in living organisms.
Medicine: Acts as a chelating agent for the treatment of heavy metal poisoning, including mercury and lead.
Industry: Utilized in the production of various chemical intermediates and as a detoxification agent.
Mécanisme D'action
The primary mechanism of action of 2,3-disulfanylpropane-1-sulfonate involves its ability to form stable complexes with heavy metals. This chelation process helps in the detoxification of heavy metals from biological systems. The compound interacts with metal ions through its thiol groups, forming a stable, water-soluble complex that can be excreted from the body .
Comparaison Avec Des Composés Similaires
Dimercaprol: Another chelating agent used for heavy metal detoxification.
Dimercaptosuccinic Acid: A chelating agent with similar applications in treating heavy metal poisoning.
Uniqueness: 2,3-disulfanylpropane-1-sulfonate is unique due to its high water solubility and ability to form stable complexes with a wide range of heavy metals. This makes it particularly effective in medical applications for detoxifying heavy metals from the body .
Propriétés
IUPAC Name |
2,3-bis(sulfanyl)propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSRWOIZZXQAD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O3S3- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-2-{[(3-{[(1-methyl-2-pyridiniumyl)carbonyl]amino}propyl)amino]carbonyl}pyridinium](/img/structure/B220783.png)







![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)


![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)

